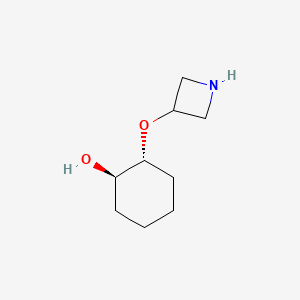
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: is a synthetic organic compound that features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment to Cyclohexane: The azetidine ring is then attached to the cyclohexane ring through nucleophilic substitution or other suitable reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions or by using hydroxyl-containing starting materials.
Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound may be used in studies to understand the behavior of azetidine-containing molecules in biological systems.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol: A non-racemic version of the compound.
2-(azetidin-3-yloxy)cyclohexanol: A compound with a similar structure but lacking the specific stereochemistry.
Uniqueness: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-3-1-2-4-9(8)12-7-5-10-6-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
Clé InChI |
HZGPUGDZZZMAFE-RKDXNWHRSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)O)OC2CNC2 |
SMILES canonique |
C1CCC(C(C1)O)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















